molecular formula C8H8F2O2 B6152852 1-(3,5-difluorophenyl)ethane-1,2-diol CAS No. 1690548-56-1

1-(3,5-difluorophenyl)ethane-1,2-diol

Cat. No. B6152852
CAS RN: 1690548-56-1
M. Wt: 174.1
InChI Key:
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Description

1-(3,5-Difluorophenyl)ethane-1,2-diol, also known as 3,5-difluorophenylethylene glycol, is a versatile organic compound with numerous applications in the fields of biochemistry, pharmacology, and chemical synthesis. It is a colorless liquid with a faint, sweet odor, and is miscible with water, alcohols, and ethers. It has a boiling point of 174 °C and a melting point of -50 °C.

Mechanism of Action

1-(1-(3,5-difluorophenyl)ethane-1,2-diolphenyl)ethane-1,2-diol has been found to interact with a variety of enzymes and receptors in the body. It has been found to interact with the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds in the body. It has also been found to interact with the serotonin receptor 5-HT2A, which is involved in the regulation of mood, anxiety, and other cognitive functions. In addition, it has been found to interact with the cannabinoid receptor CB1, which is involved in the regulation of appetite, pain, and other physiological functions.
Biochemical and Physiological Effects
1-(1-(3,5-difluorophenyl)ethane-1,2-diolphenyl)ethane-1,2-diol has been found to have a variety of biochemical and physiological effects in the body. It has been found to inhibit the enzyme cytochrome P450, which can lead to an increase in the levels of drugs and other compounds in the body. It has also been found to inhibit the serotonin receptor 5-HT2A, which can lead to an increase in mood, anxiety, and other cognitive functions. In addition, it has been found to inhibit the cannabinoid receptor CB1, which can lead to an increase in appetite, pain, and other physiological functions.

Advantages and Limitations for Lab Experiments

1-(1-(3,5-difluorophenyl)ethane-1,2-diolphenyl)ethane-1,2-diol has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and readily available. Additionally, it is a colorless liquid with a faint, sweet odor, which makes it easy to work with in the laboratory. A limitation is that it is highly volatile and flammable, which can make it difficult to work with in certain experiments.

Future Directions

1-(1-(3,5-difluorophenyl)ethane-1,2-diolphenyl)ethane-1,2-diol has a wide range of potential future applications. It could be used in the development of new drugs and therapeutic agents. It could also be used in the synthesis of new polymers and materials. In addition, it could be used in the development of new analytical techniques and methods, such as mass spectrometry and nuclear magnetic resonance. Finally, it could be used in the development of new fluorescent probes and sensors for various applications, such as medical diagnostics and environmental monitoring.

Synthesis Methods

1-(1-(3,5-difluorophenyl)ethane-1,2-diolphenyl)ethane-1,2-diol is synthesized by the reaction of 1-(3,5-difluorophenyl)ethane-1,2-diolbenzaldehyde and ethylene glycol in the presence of an acid catalyst. The reaction is typically carried out in aqueous solution at a temperature of 60-80°C for a period of several hours. The reaction is complete when the reaction mixture is cooled to room temperature and the desired product is isolated by filtration or distillation.

Scientific Research Applications

1-(1-(3,5-difluorophenyl)ethane-1,2-diolphenyl)ethane-1,2-diol has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of a variety of fluorinated compounds, such as 1-(1-(3,5-difluorophenyl)ethane-1,2-diolphenyl)-2-propanol and 1-(1-(3,5-difluorophenyl)ethane-1,2-diolphenyl)-2-butanol. It has also been used as a reactant in the synthesis of a variety of heterocyclic compounds, such as 1-(1-(3,5-difluorophenyl)ethane-1,2-diolphenyl)-2-thiophene and 1-(1-(3,5-difluorophenyl)ethane-1,2-diolphenyl)-2-pyrrole. In addition, it has been used as a reactant in the synthesis of a variety of fluorinated polymers materials, such as poly(1-(3,5-difluorophenyl)ethane-1,2-diolphenylethylene glycol) and poly(1-(3,5-difluorophenyl)ethane-1,2-diolphenylethylene glycol-co-ethylene glycol).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3,5-difluorophenyl)ethane-1,2-diol involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3,5-difluorophenylacetic acid", "Sodium borohydride", "Hydrogen peroxide", "Sulfuric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Reduction of 3,5-difluorophenylacetic acid to 1-(3,5-difluorophenyl)ethanol using sodium borohydride as a reducing agent in ethanol solvent.", "Step 2: Oxidation of 1-(3,5-difluorophenyl)ethanol to 1-(3,5-difluorophenyl)ethane-1,2-diol using hydrogen peroxide and sulfuric acid as oxidizing agents in water solvent.", "Step 3: Neutralization of the reaction mixture with sodium hydroxide to obtain the target compound as a solid precipitate.", "Step 4: Purification of the crude product by recrystallization from a suitable solvent." ] }

CAS RN

1690548-56-1

Molecular Formula

C8H8F2O2

Molecular Weight

174.1

Purity

95

Origin of Product

United States

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